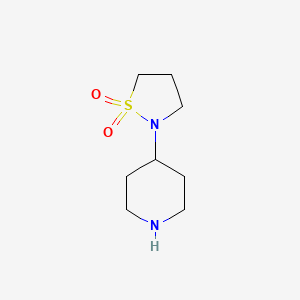

2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHWVCNZGTVNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688020-17-9 | |

| Record name | 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of piperidine derivatives with thiazolidine-1,1-dione precursors. One common method includes the cyclization of piperidine-4-carboxylic acid with thiazolidine-2-thione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its dual ring structure allows for versatile reactivity, enabling chemists to create novel derivatives with tailored properties .

Biology

Research has shown that compounds in the piperidine class can interact with various biological targets. Specifically, 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione has been investigated for its potential as an enzyme inhibitor or receptor modulator. Studies indicate that it may activate hypoxia-inducible factor 1 pathways and exhibit significant inhibitory bioactivity in HepG2 cells (a liver cancer cell line) .

Medicine

This compound is being explored for its therapeutic potential in several areas:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.

- Anticancer Activity: Research into thiazolidine derivatives has highlighted their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines. Notably, thiazolidine derivatives have been shown to exert effects independent of PPARγ activation .

A notable study synthesized thiazolidine derivatives integrated with acridine moieties to enhance their antitumor effects. These compounds demonstrated promising results against various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .

Industry

In industrial applications, 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione is utilized in developing new materials with unique properties. Its structural characteristics allow for innovations in material science and pharmaceuticals .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Piperidinyl vs. Aryl Substituents : The piperidinyl group in the target compound enhances solubility and bioavailability compared to aromatic substituents (e.g., 3-chlorophenyl or fluoropyridinyl). This makes it preferable for CNS applications, whereas aryl-substituted analogs are more lipophilic and suited for peripheral targets .

- This analog is explored for antimicrobial activity due to halogen-mediated electrophilic interactions .

- Fluoropyridinyl Derivative (C₈H₈FN₂O₂S) : The fluorine atom enhances metabolic stability by resisting oxidative degradation, a common issue in drug development. This compound is prioritized in pharmacokinetic optimization studies .

- Thiazolidine-1,1,3-trione (C₃H₅NO₃S): The additional ketone group increases electrophilicity, making it a reactive intermediate in cyclization reactions or protease inhibitor design .

Pharmacological Potential

- Enzyme Inhibition : The sulfonamide group may interact with catalytic sites of proteases or kinases.

- Receptor Modulation : The piperidine moiety could target G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .

Biologische Aktivität

2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione, also known as thiazolidine dione, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | 2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide |

| PubChem CID | 53256087 |

The compound is typically found as a powder and is stored at room temperature. Safety data indicates that it may cause skin and eye irritation and should be handled with care .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to thiazolidine diones. For instance, research has identified derivatives that act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. These derivatives exhibited half-maximal inhibitory concentration (IC) values ranging from 0.41 to 4.68 μM, indicating significant potency compared to the positive control lithocholic acid (IC = 9.62 μM) .

The proposed mechanism involves the modulation of insulin signaling pathways. In vitro studies demonstrated that treatment with these compounds could alleviate insulin resistance in HepG2 cells by upregulating key proteins involved in insulin signaling, such as phosphorylated insulin receptor substrate and protein kinase B .

Case Studies

- In Vivo Studies : In animal models of diabetes mellitus (DM), oral administration of potent PTP1B inhibitors led to reduced fasting blood glucose levels and improved glucose tolerance. These findings suggest that thiazolidine derivatives may offer therapeutic benefits in managing diabetes .

- Cellular Studies : In HepG2 cells, exposure to specific thiazolidine compounds resulted in enhanced insulin sensitivity, demonstrating their potential role in addressing metabolic disorders associated with diabetes .

Summary of Key Studies

Future Directions

Further research is needed to explore the full therapeutic potential of 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione and its derivatives. Areas for future investigation include:

- Long-term efficacy and safety studies in clinical settings.

- Exploration of additional biological activities beyond antidiabetic effects.

- Development of more potent analogs with improved pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione, and how can yield optimization be achieved?

Synthesis of this compound typically involves cyclization or condensation reactions using piperidine derivatives as precursors. For example, analogous piperidine-based compounds are synthesized via nucleophilic substitution in dichloromethane with sodium hydroxide as a base, followed by purification via recrystallization . Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration). Parallel small-scale reactions (e.g., using Design of Experiments, DoE) can identify optimal parameters. Gas chromatography (GC) or HPLC should monitor reaction progress and purity .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for structural confirmation, particularly to resolve stereochemistry and verify the thiazolidine-dione ring system. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Purity assessment should combine HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and thermal analysis (DSC/TGA) to detect polymorphs or degradation products .

Q. How can researchers assess the pharmacological activity of this compound in vitro?

Begin with target-specific assays (e.g., enzyme inhibition or receptor binding studies) using piperidine-thiazolidine dione derivatives as reference scaffolds . For cytotoxicity screening, employ cell viability assays (MTT or resazurin) across multiple cell lines. Dose-response curves and IC₅₀ calculations should follow OECD guidelines. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., apoptosis markers) .

Q. What safety protocols are essential when handling this compound in the lab?

Adhere to hazard codes H300-H313 (acute toxicity, skin/eye irritation) and implement PPE (gloves, goggles, lab coats). Use fume hoods for synthesis steps involving volatile solvents. Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation. Emergency protocols must address spills (neutralize with sodium bicarbonate) and exposure (immediate rinsing with water) .

Q. What theoretical frameworks guide the design of analogs for structure-activity relationship (SAR) studies?

Leverage quantum mechanical calculations (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize analogs with improved binding affinity. Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies critical functional groups for activity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Conflicting results may arise from assay variability (e.g., cell line differences) or compound aggregation. Use molecular dynamics simulations (GROMACS) to study conformational stability in physiological conditions. Meta-analyses of published data, combined with machine learning (e.g., Random Forest classifiers), can identify confounding variables (e.g., solvent effects) .

Q. What experimental strategies improve the compound’s stability under physiological pH and temperature?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Co-crystallization or salt formation (e.g., hydrochloride salts) enhances thermal stability. For pH-sensitive degradation, employ enteric coatings (in vitro dissolution testing) or prodrug strategies (e.g., esterification of labile groups) .

Q. How can green chemistry principles be applied to its synthesis?

Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., organocatalysts or immobilized enzymes) reduce waste. Microwave-assisted synthesis shortens reaction times and energy use. Lifecycle assessment (LCA) tools evaluate the environmental footprint of alternative routes .

Q. What interdisciplinary approaches integrate AI for reaction optimization?

AI platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and optimize parameters (temperature, stoichiometry). Neural networks trained on historical data predict side reactions and guide catalyst selection. Robotic liquid handlers (e.g., Opentrons) automate high-throughput screening, with feedback loops refining AI models .

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Validate in silico models with isothermal titration calorimetry (ITC) for binding thermodynamics. Consider off-target effects via proteome-wide affinity profiling (thermal shift assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.